molecular formula C25H28N6O2 B612041 XL019 CAS No. 945755-56-6

XL019

Cat. No.: B612041
CAS No.: 945755-56-6
M. Wt: 444.5 g/mol
InChI Key: ISOCDPQFIXDIMS-QHCPKHFHSA-N
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Description

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase Janus kinase 2 (JAK2). This compound has shown significant potential in the treatment of various forms of cancer, particularly those involving mutations in JAK2. The activation of JAK2 is a common feature in many human tumors, making this compound a promising candidate for targeted cancer therapy .

Mechanism of Action

Target of Action

The primary target of XL019 is the cytoplasmic tyrosine kinase JAK2 . JAK2 is a member of the Janus kinase family, which also includes JAK1, JAK3, and Tyk2 . These kinases are essential for signaling by cytokine and growth factor receptors that lack intrinsic kinase activity .

Mode of Action

this compound acts as a selective inhibitor of JAK2 . It inhibits JAK2 by binding to it, thereby preventing its activation . JAK2 is normally activated by cytokine and growth factor receptors, and once activated, it phosphorylates members of the STAT family of inducible transcription factors . By inhibiting JAK2, this compound prevents this phosphorylation, thereby disrupting the JAK/STAT signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT pathway . This pathway is involved in promoting cell growth and survival, and its activation is a common feature of human tumors . By inhibiting JAK2, this compound disrupts the JAK/STAT pathway, potentially inhibiting tumor growth .

Pharmacokinetics

The pharmacodynamic properties of this compound are favorable, and it has a good safety profile .

Result of Action

The inhibition of JAK2 by this compound can lead to a reduction in cell growth and survival, particularly in the context of certain cancers . For example, JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis, and appears to drive the inappropriate growth of blood cells in these conditions . Therefore, the inhibition of JAK2 by this compound could potentially reduce the growth of these blood cells .

Action Environment

For example, patients with and without the JAK2V617F mutation appear to benefit to the same extent from JAK inhibitors .

Preparation Methods

The synthesis of XL019 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its activity and selectivity. The compound is typically synthesized through a series of organic reactions, including amination, cyclization, and coupling reactions. The final product is purified using chromatographic techniques to achieve high purity .

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The compound is often produced in large quantities using batch or continuous flow processes, depending on the specific requirements of the manufacturing facility .

Chemical Reactions Analysis

XL019 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

XL019 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various cellular processes.

    Biology: Employed in research to understand the molecular mechanisms underlying cancer and other diseases involving JAK2 mutations.

    Medicine: Investigated as a potential therapeutic agent for the treatment of myeloproliferative disorders, such as myelofibrosis, polycythemia vera, and essential thrombocythemia.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK/STAT pathway

Comparison with Similar Compounds

XL019 is unique in its high selectivity for JAK2 compared to other members of the JAK family, such as JAK1 and JAK3. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic efficacy of the compound. Similar compounds include:

This compound stands out due to its superior selectivity for JAK2, making it a promising candidate for targeted cancer therapy with potentially fewer side effects .

Properties

IUPAC Name

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCDPQFIXDIMS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions.
Record name XL019
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

945755-56-6
Record name XL-019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945755566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XL-019
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L1AM42NVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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